molecular formula C10H9FN2O2 B13523032 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine

5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine

Cat. No.: B13523032
M. Wt: 208.19 g/mol
InChI Key: FHFLWLVVRMTCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach is the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . These methods provide efficient and high-yielding routes for the preparation of this compound.

Chemical Reactions Analysis

5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s diverse biological activities make it a valuable candidate for drug development and therapeutic applications. Additionally, it is used in chemical research for the synthesis of other isoxazole derivatives and as a reagent in various organic reactions .

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H9FN2O2/c1-14-8-3-2-6(4-7(8)11)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13)

InChI Key

FHFLWLVVRMTCPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.